2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride
Overview
Description
Azetidine and thiazole are both heterocyclic compounds. Azetidine is a four-membered ring with one nitrogen atom , while thiazole is a five-membered ring with one nitrogen atom and one sulfur atom. The compound you’re interested in has these two rings connected by a sulfanyl group, and it also has a methyl group attached to the thiazole ring.
Synthesis Analysis
Azetidines can be synthesized through various methods, such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones, thioamides, and α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would include the four-membered azetidine ring and the five-membered thiazole ring, connected by a sulfanyl group. The thiazole ring would also have a methyl group attached.Chemical Reactions Analysis
Azetidines can undergo various reactions, such as Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . Thiazoles can participate in reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized using various methods, including nucleophilic substitution and microwave-assisted synthesis. These methods offer advantages like mild conditions, easy manipulation, and high purity, making them suitable for industrial applications (Zhang Zhi-bao, 2011); (K. Mistry & K. R. Desai, 2006).
Chemical Reactions and Transformations : Research has explored various reactions, including those with activated amides and chlorination processes, providing insights into the chemical behavior and potential applications of these compounds (K. Hayashi et al., 2009); (S. Torii et al., 1981).
Pharmacological and Biological Applications
Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including activity against various bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents (S. Gilani et al., 2016).
Antitubercular Agents : Research into azetidinones bearing a thiazole nucleus has shown promising results in terms of antitubercular activity, which could lead to new treatments for tuberculosis (K. Parikh et al., 2000).
Anticancer and Antimicrobial Potential : Studies have indicated that certain thiazolidinone and azetidinone analogues exhibit significant activity against various cancer cell lines and multidrug-resistant strains, suggesting their potential as anticancer and antimicrobial agents (E. Hussein et al., 2020).
Industrial and Practical Applications
Industrial Synthesis : The practical and cost-effective synthesis of azetidine derivatives for applications such as the production of the oral carbapenem antibiotic L-084 highlights the industrial relevance of these compounds (T. Isoda et al., 2006).
Novel Syntheses for Therapeutic Agents : Synthesis of azetidine derivatives has been explored for the development of therapeutic agents, showcasing the compound's versatility in pharmaceutical research (K. Hayashi et al., 1999).
Future Directions
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c1-5-4-10-7(9-5)11-6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKPFCAAQKLPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.